molecular formula C8H9N3 B033550 4-methyl-1H-indazol-5-amine CAS No. 101257-89-0

4-methyl-1H-indazol-5-amine

Cat. No.: B033550
CAS No.: 101257-89-0
M. Wt: 147.18 g/mol
InChI Key: MCJKSYZMURIBSI-UHFFFAOYSA-N
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Description

4-Methyl-1H-indazol-5-amine is a heterocyclic aromatic compound that belongs to the indazole family. This compound features a fused benzene and pyrazole ring system, with a methyl group at the fourth position and an amine group at the fifth position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

4-Methyl-1H-Indazol-5-Amine is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Mode of Action

Indazole derivatives have been reported to inhibit cell growth with gi 50 values in the 0041–336 μM range . This suggests that these compounds may interact with their targets to disrupt cell proliferation, leading to a decrease in the growth of certain cancer cells.

Biochemical Pathways

Indazole derivatives have been reported to inhibit the production of prostaglandin e 2 (pge 2 ), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These mediators are involved in inflammation and tissue remodeling, suggesting that indazole derivatives may affect these pathways and their downstream effects.

Pharmacokinetics

Indazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that this compound may have good bioavailability due to its solubility.

Result of Action

Indazole derivatives have been reported to inhibit cell growth, being very effective against colon and melanoma cell lines . This suggests that these compounds may lead to a decrease in the growth of certain cancer cells.

Action Environment

It is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling this compound . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as exposure to air, light, and moisture.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-indazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

4-Methyl-1H-indazol-5-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in various therapeutic applications .

Properties

IUPAC Name

4-methyl-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJKSYZMURIBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598308
Record name 4-Methyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101257-89-0
Record name 4-Methyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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